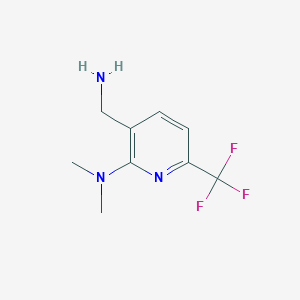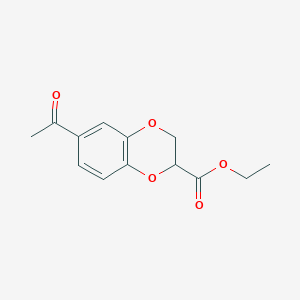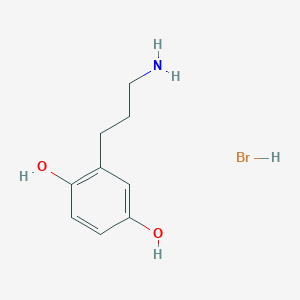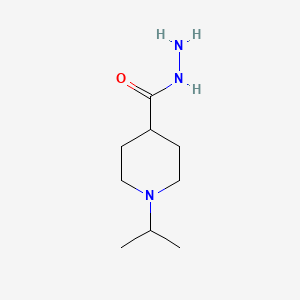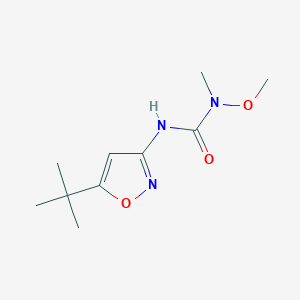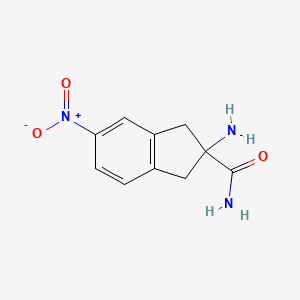
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide
Overview
Description
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is a compound that belongs to the indane family, characterized by a fused benzene and cyclopentane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide typically involves multistep reactions starting from commercially available precursors. One common method involves the nitration of indane derivatives followed by amination and carboxamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products Formed
Oxidation: Formation of nitroindane carboxylic acids.
Reduction: Formation of aminoindane derivatives.
Substitution: Formation of methoxy-substituted indane derivatives.
Scientific Research Applications
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.
Indane-2-carboxylic acid: Used as an intermediate in organic synthesis.
5-Nitroindane: Explored for its potential biological activities.
Uniqueness
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, nitro, and carboxamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)10(12)4-6-1-2-8(13(15)16)3-7(6)5-10/h1-3H,4-5,12H2,(H2,11,14) |
InChI Key |
TVCGGZNXGBHPOH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC1(C(=O)N)N)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

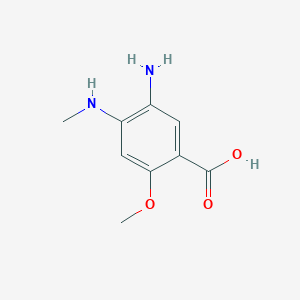
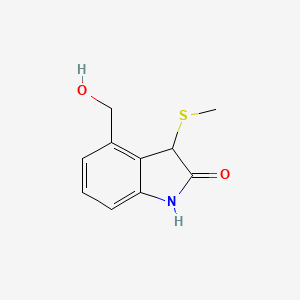
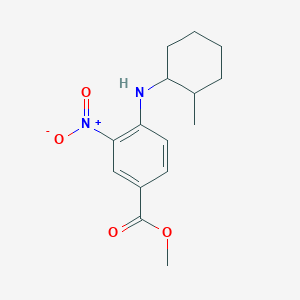
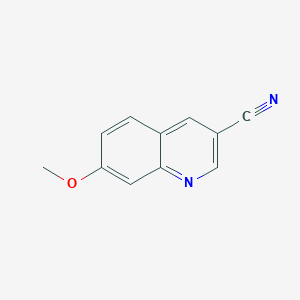

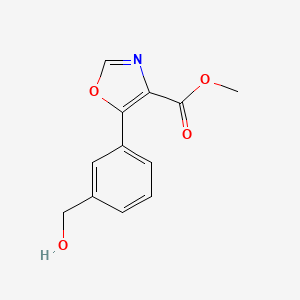
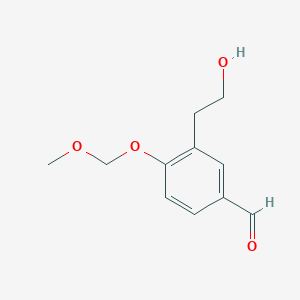
![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)
